Native MetRS Acceptance: Homopropargylglycine Outperforms Propargylglycine
The side chain length of (S)-tert-butyl 2-aminohex-5-ynoate mirrors HPG, which is critical for biological activity. Homopropargylglycine (HPG) is accepted as a substrate by wild-type E. coli methionyl-tRNA synthetase (EcMetRS), enabling its incorporation into proteins using native translation machinery. In contrast, propargylglycine (Pra, 2-amino-4-pentynoic acid), which has a shorter side chain, is not accepted by native EcMetRS and requires enzyme mutants for translational activity [1]. For metabolic labeling or genetic code expansion experiments that require high incorporation efficiency without genetic engineering of the host, (S)-tert-butyl 2-aminohex-5-ynoate-derived HPG is the only viable choice between these two alkyne amino acids.
| Evidence Dimension | Substrate acceptance by wild-type E. coli MetRS |
|---|---|
| Target Compound Data | Accepted (HPG core) |
| Comparator Or Baseline | Propargylglycine (Pra): Not accepted; requires MetRS mutants for translational activity |
| Quantified Difference | Qualitative (Go/No-Go) activity difference confirmed across multiple studies |
| Conditions | E. coli expression systems. |
Why This Matters
This determines whether a compound will be incorporated into nascent proteins in standard bacterial expression hosts, which is the cornerstone of BONCAT and related methods.
- [1] Nessen, M. A.; et al. Efficient N-Terminal Glycoconjugation of Proteins by the N-End Rule. ChemBioChem 2008, 9 (12), 1857-1862. View Source
